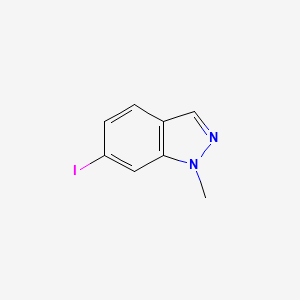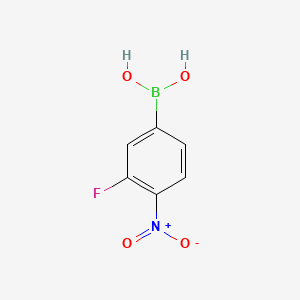
(3-Fluoro-4-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluoro-4-nitrophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a B(OR)2 group. They are used as building blocks and synthetic intermediates . The molecular formula of “(3-Fluoro-4-nitrophenyl)boronic acid” is C6H5BFNO4, and its average mass is 184.918 Da .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids often involves the use of lithium, palladium, and iridium catalysts . For example, 4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .
Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-4-nitrophenyl)boronic acid”, are involved in various chemical reactions. Some of the common reactions include Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .
Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediate Applications
Sensing and Detection Technologies
Boronic acids, including fluorinated phenylboronic acids, play a crucial role in sensing and detection technologies. They are particularly valued for their ability to bind with diols, such as saccharides, facilitating the development of sensors for saccharide recognition. This interaction enables the construction of fluorescent sensors capable of detecting biological substances, demonstrating the potential of boronic acids in biomedical diagnostics and environmental monitoring. For instance, boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes have shown promise in the selective recognition of saccharides, highlighting the application of boronic acids in enhancing the functionality of nanomaterials for sensitive and selective detection tasks (B. Mu et al., 2012).
Applications in Food Matrices
Research has also explored the use of boronic acids for the specific reduction of fructose in food matrices. This application is grounded in the capacity of boronic acids to form esters with diol structures, offering a method to alter sugar compositions in fruit juices without affecting other components. This indicates a novel application of boronic acids in food science, particularly in improving the nutritional profile of fruit-based products (Paul Pietsch & R. Richter, 2016).
Materials Science and Hydrogel Construction
The synthesis of amino-3-fluorophenyl boronic acid from bromofluoroaniline, leading to the construction of glucose-sensing materials, showcases another innovative application. These materials are designed to operate at physiological pH, indicating the potential of (3-Fluoro-4-nitrophenyl)boronic acid derivatives in developing responsive materials for biomedical applications. This work exemplifies how modifications to the boronic acid structure can significantly impact its reactivity and utility in creating materials sensitive to biological stimuli (Sasmita Das et al., 2003).
Direcciones Futuras
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)boronic acid | |
CAS RN |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


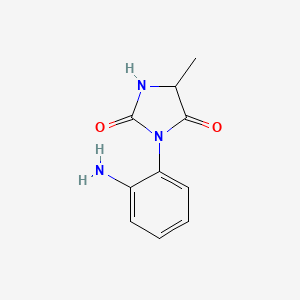
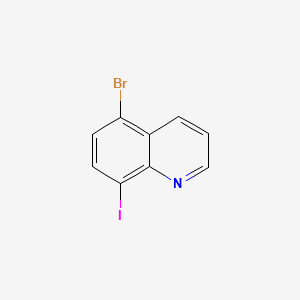
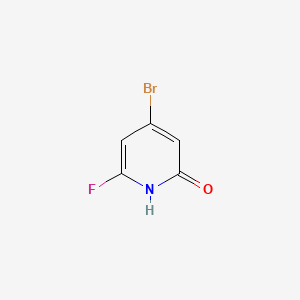
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
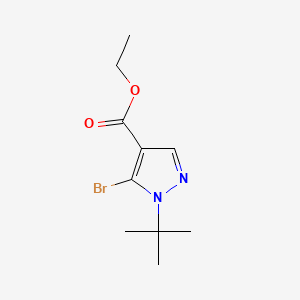
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
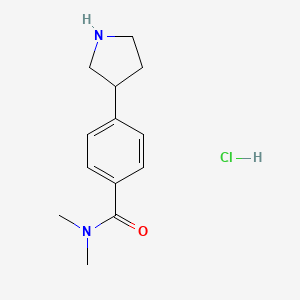

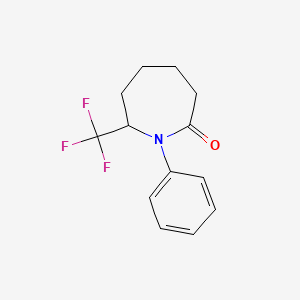

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
